molecular formula C12H14ClNO2 B3121069 (R)-4-benzyl-6-(chloromethyl)morpholin-3-one CAS No. 278788-94-6

(R)-4-benzyl-6-(chloromethyl)morpholin-3-one

Cat. No.: B3121069
CAS No.: 278788-94-6
M. Wt: 239.7 g/mol
InChI Key: QSXZAOJHAYKPIB-UHFFFAOYSA-N
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Description

®-4-Benzyl-6-(chloromethyl)morpholin-3-one is a chiral morpholine derivative characterized by the presence of a benzyl group at the fourth position and a chloromethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-benzyl-6-(chloromethyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods: Industrial production methods for ®-4-benzyl-6-(chloromethyl)morpholin-3-one may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: ®-4-Benzyl-6-(chloromethyl)morpholin-3-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

®-4-Benzyl-6-(chloromethyl)morpholin-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-benzyl-6-(chloromethyl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

    (S)-4-Benzyl-6-(chloromethyl)morpholin-3-one: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    4-Benzylmorpholine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    6-(Chloromethyl)morpholin-3-one:

Uniqueness: ®-4-Benzyl-6-(chloromethyl)morpholin-3-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the benzyl and chloromethyl groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

(6R)-4-benzyl-6-(chloromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-6-11-8-14(12(15)9-16-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXZAOJHAYKPIB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215316
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-94-6
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278788-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R)-6-(Chloromethyl)-4-(phenylmethyl)-3-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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